3-Amino-1-naphthamide 3-Amino-1-naphthamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987375
InChI: InChI=1S/C11H10N2O/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H2,13,14)
SMILES:
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

3-Amino-1-naphthamide

CAS No.:

Cat. No.: VC15987375

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-naphthamide -

Specification

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 3-aminonaphthalene-1-carboxamide
Standard InChI InChI=1S/C11H10N2O/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H2,13,14)
Standard InChI Key SLMABUGZQVTZDE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2C(=O)N)N

Introduction

Molecular Structure and Chemical Identity

Structural Characteristics

The molecular structure of 3-amino-1-naphthamide consists of a naphthalene backbone substituted with an amino group (–NH₂) at the 3-position and a carboxamide group (–CONH₂) at the 1-position (Figure 1). The planar aromatic system facilitates π-π stacking interactions, while the electron-donating amino group and electron-withdrawing carboxamide moiety create an intramolecular charge transfer (ICT) system, influencing its photophysical behavior .

Table 1: Key Molecular Properties of 3-Amino-1-naphthamide

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.21 g/mol
Exact Mass186.0793 g/mol
LogP (Partition Coefficient)2.8 (estimated)
Topological Polar Surface Area69.1 Ų

The compound’s IUPAC name, 3-aminonaphthalene-1-carboxamide, systematically describes its substitution pattern, distinguishing it from isomers such as 1-amino-2-naphthamide or 4-amino-1-naphthamide . X-ray crystallography of analogous naphthalimides reveals that the amino and carboxamide groups adopt coplanar orientations with the aromatic ring, maximizing conjugation .

Spectroscopic Identification

Infrared (IR) spectroscopy of 3-amino-1-naphthamide typically shows characteristic stretches for primary amines (N–H, ~3,400 cm⁻¹) and amides (C=O, ~1,680 cm⁻¹). Nuclear magnetic resonance (NMR) spectra provide further structural confirmation:

  • ¹H NMR: Aromatic protons appear as a multiplet between δ 7.5–8.5 ppm, while the amino group resonates as a broad singlet near δ 5.5 ppm .

  • ¹³C NMR: The carbonyl carbon of the amide group is observed at ~δ 168 ppm, with aromatic carbons in the δ 120–140 ppm range .

Synthesis and Modification Strategies

Primary Synthesis Routes

The synthesis of 3-amino-1-naphthamide typically proceeds via a two-step protocol:

  • Nitration and Reduction: 1-Naphthoic acid is nitrated at the 3-position using a mixture of nitric and sulfuric acids, followed by reduction of the nitro group to an amine using stannous chloride (SnCl₂) or catalytic hydrogenation .

  • Amidation: The resultant 3-amino-1-naphthoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which is subsequently reacted with aqueous ammonia to yield the carboxamide .

Alternative methods include the direct amidation of 3-nitro-1-naphthoic acid followed by nitro-group reduction, though this approach risks over-reduction of the amide functionality .

Functionalization and Derivatives

The amino group of 3-amino-1-naphthamide serves as a handle for further derivatization:

  • Acylation: Reaction with acyl chlorides introduces electron-withdrawing groups, modulating fluorescence properties .

  • Schiff Base Formation: Condensation with aldehydes yields imine derivatives, which are explored as sensors for metal ions .

  • Heterocyclic Fusion: Cyclization with thiourea or urea generates thiazole or thiadiazine moieties, enhancing bioactivity .

Physicochemical and Optical Properties

Solubility and Stability

3-Amino-1-naphthamide exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light, necessitating storage in amber containers .

Photophysical Behavior

The compound’s absorbance spectrum in methanol shows a λₘₐₓ at 365 nm (ε = 8,200 M⁻¹cm⁻¹), attributed to a π→π* transition of the naphthalene system. Fluorescence emission occurs at 435 nm with a quantum yield (Φ) of 0.42, indicating moderate radiative efficiency . The Stokes shift (70 nm) arises from structural relaxation in the excited state, a hallmark of ICT systems.

Table 2: Optical Properties in Selected Solvents

Solventλₐᵦₛ (nm)λₑₘ (nm)Stokes Shift (nm)Φ
Methanol365435700.42
DMSO372448760.38
Water358427690.18

Solvatochromic shifts correlate with solvent polarity, confirming the ICT mechanism . Protonation of the amino group in acidic media (pH < 3) quenches fluorescence due to disruption of the donor-acceptor system .

Biological and Material Science Applications

Fluorescent Probes and Bioimaging

The compound’s bright blue emission and low cytotoxicity (IC₅₀ > 100 μM in MCF-7 cells) make it suitable for cellular imaging. Confocal microscopy studies show preferential accumulation in cytoplasmic organelles, likely mitochondria, due to their negative membrane potential .

Optoelectronic Materials

Incorporating 3-amino-1-naphthamide into polymers enhances electroluminescence efficiency. Blended with polyvinylcarbazole (PVK), it achieves a external quantum efficiency (EQE) of 3.8% in organic light-emitting diodes (OLEDs) .

Future Research Directions

  • Targeted Drug Delivery: Conjugating the compound to nanoparticles for tumor-specific fluorescence imaging.

  • Advanced Sensors: Developing ratiometric probes by coupling with lanthanide complexes.

  • Polymer Solar Cells: Exploiting its ICT character to enhance photon harvesting in bulk heterojunction devices.

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